4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
Description
This compound features a sulfonamide core linked to a 5-fluoro-2-methylindole moiety via an ethyl chain, with an ethoxy substituent on the benzene ring. The 5-fluoro and 2-methyl groups on the indole ring may confer steric and electronic effects critical for target binding .
Properties
IUPAC Name |
4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-3-25-15-5-7-16(8-6-15)26(23,24)21-11-10-17-13(2)22-19-9-4-14(20)12-18(17)19/h4-9,12,21-22H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIWFXUFOJDVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the indole moiety, the introduction of the fluoro substituent, and the coupling of the benzenesulfonamide group. Common synthetic routes may involve:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Substituent: This step may involve electrophilic fluorination using reagents such as Selectfluor.
Coupling with Benzenesulfonamide: The final step involves coupling the indole derivative with benzenesulfonamide under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: H₂, Pd/C, NaBH₄
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could yield indole-2,3-dione derivatives.
Scientific Research Applications
Antiviral Activity
Recent research has highlighted the potential antiviral properties of compounds similar to 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide. Studies have shown that indole derivatives can exhibit significant activity against various viral targets, including RNA viruses. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting viral polymerases, which are crucial for viral replication .
Anticancer Properties
The indole structure is known for its ability to interact with biological targets involved in cancer progression. Research indicates that compounds containing indole moieties can inhibit enzymes related to inflammation and tumor growth, making them candidates for further development in cancer therapeutics .
Enzyme Inhibition Studies
4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide may also serve as a valuable tool in enzyme inhibition studies. The sulfonamide group can mimic natural substrates, allowing it to bind effectively to enzyme active sites and inhibit their activity. This property is particularly useful in pharmacological research aimed at understanding enzyme mechanisms and developing new inhibitors .
Chemical Biology Applications
In chemical biology, this compound can be utilized as a building block for synthesizing more complex molecules. Its ability to form specific interactions with proteins makes it a candidate for studies involving protein binding and interaction dynamics .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of various indole derivatives against the hepatitis C virus (HCV). Compounds structurally related to 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide showed promising results with IC50 values indicating effective inhibition of viral replication .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, several indole derivatives were tested against different cancer cell lines. The results indicated that compounds similar to 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide would depend on its specific biological target. Generally, indole derivatives can interact with various receptors and enzymes, modulating their activity. The fluoro substituent may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Indole Substituents
(a) 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide
- Key Differences : Replaces the 5-fluoro group with a trifluoromethoxy (-OCF₃) moiety.
- Molecular weight increases to ~508.5 g/mol (estimated), which may affect pharmacokinetics .
(b) N-{2-[5-Bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}-4-chloro-benzene-1-sulfonamide (4h)
- Key Differences : Contains a bromine atom at the indole 5-position and a pent-4-yn-1-yl chain.
- Impact: Bromine’s larger atomic radius may improve binding via halogen bonding but could reduce metabolic stability.
(c) 4-Chloro-N-{2-[5,7-dichloro-2-(pent-4-yn-1-yl)-1H-indol-3-yl]-ethyl}benzene-1-sulfonamide (4k)
- Key Differences : Features 5,7-dichloro substitutions on the indole and a chloro group on the benzene ring.
- Impact : Multiple halogens increase hydrophobicity and may enhance target affinity but raise toxicity risks. The chloro group on benzene is less electron-donating than ethoxy, altering electronic interactions .
Analogues with Modified Benzene Ring Substituents
(a) 4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide
- Key Differences : Substitutes ethoxy with methoxy (-OCH₃) on the benzene ring.
- Molecular weight decreases to ~494.5 g/mol (estimated) .
(b) 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c)
- Key Differences: Replaces the indole-ethyl chain with a quinazolinone-ethenyl group.
- Impact: The quinazolinone core introduces hydrogen-bonding capability, contributing to 47.1% COX-2 inhibition at 20 μM (compared to celecoxib’s 80.1% at 1 μM). However, solubility is poor, limiting efficacy at higher concentrations .
Research Findings and Implications
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -OCF₃, -Br) enhance target binding but reduce solubility .
COX-2 Inhibition Potential: The target compound’s indole-ethyl chain may mimic the ethenyl linker in quinazolinone derivatives (e.g., 1c), suggesting moderate COX-2 inhibition (~30–40%) at 20 μM, though experimental validation is needed .
Synthetic Feasibility :
- High-yield routes (e.g., hydrazide-aldehyde condensations) are applicable to the target compound, ensuring scalability .
Biological Activity
4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features an ethoxy group, an indole moiety, and a sulfonamide functional group, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula for 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is with a molecular weight of approximately 376.45 g/mol. The compound's structure can be represented by the following table:
| Property | Value |
|---|---|
| Molecular Weight | 376.45 g/mol |
| IUPAC Name | 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide |
| InChI Key | [To be determined] |
| Canonical SMILES | CC(OCC)C1=CC=C(C=C1S(=O)(=O)NCC2=C(NC3=CC=CC=C32)C)F |
The mechanism of action for 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide primarily involves its interaction with specific biological targets. The sulfonamide group allows the compound to mimic natural substrates, facilitating binding to enzyme active sites and inhibiting their activity. Research indicates that compounds with indole structures often exhibit significant activity against various biological targets, including those involved in inflammation and cancer progression .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, compounds similar to 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide have shown good antibacterial potency against strains such as Staphylococcus aureus, outperforming traditional antibiotics like ampicillin and streptomycin .
Anticancer Properties
The indole moiety in the compound is particularly noteworthy for its anticancer properties. Research has indicated that derivatives containing indole structures can exhibit cytotoxic effects against various cancer cell lines, including those from human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma . The compound's ability to inhibit specific enzymes involved in tumor growth makes it a candidate for further exploration in cancer therapeutics.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also significant. Sulfonamides are known to inhibit cyclooxygenases (COX), which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those structurally similar to 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide. The results demonstrated that these compounds exhibited significant inhibitory effects against multiple bacterial strains, highlighting their potential as alternative antimicrobial agents .
Study 2: Anticancer Activity
In another study focusing on indole derivatives, researchers found that compounds similar to our target showed IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the indole structure can enhance cytotoxicity and selectivity toward cancer cells .
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H NMR | δ 1.35 (ethoxy CH3), δ 6.8–7.2 (indole/aryl protons) | Verify substituent integration |
| HRMS | m/z 435.12 (M+H⁺) | Confirm molecular formula |
Advanced: How can researchers resolve contradictions in reported IC₅₀ values across enzyme inhibition assays (e.g., carbonic anhydrase vs. cholinesterase)?
Answer:
- Assay standardization : Use identical buffer conditions (pH, ionic strength) and enzyme isoforms (e.g., carbonic anhydrase II vs. IX) .
- Control compounds : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .
- Statistical validation : Apply ANOVA or t-tests to determine if differences are statistically significant .
Advanced: What computational methods are recommended to predict the binding affinity of this compound to biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., sulfonamide binding to carbonic anhydrase zinc ion) .
- MD simulations : Run 100-ns simulations to assess binding stability and conformational changes post-docking .
- QSAR models : Corporate substituent electronic parameters (e.g., Hammett constants) to predict activity trends .
Basic: What strategies enhance the solubility of this compound for in vitro biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers .
- pH adjustment : Protonate the sulfonamide group (pKa ~10) in slightly acidic conditions to improve aqueous solubility .
- Lipid-based carriers : Employ cyclodextrins or liposomes for cell-based studies requiring higher concentrations .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound to improve selectivity for specific enzyme isoforms?
Answer:
- Substituent variation : Replace the ethoxy group with bulkier tert-butoxy to enhance steric hindrance against non-target isoforms .
- Bioisosteric replacement : Substitute the indole fluorine with chlorine to modulate electronic effects and binding affinity .
- Protease profiling : Screen against panels of related enzymes (e.g., carbonic anhydrase isoforms I–XIV) to identify selectivity drivers .
Basic: What are the common oxidative degradation pathways of this compound, and how can stability be assessed?
Answer:
- Pathways : Sulfonamide oxidation (e.g., to sulfonic acid) under strong oxidizing conditions (H₂O₂, light) .
- Stability testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation products .
Advanced: How should researchers design experiments to evaluate the metabolic stability of this compound in hepatic microsomes?
Answer:
- Incubation conditions : Use human liver microsomes (1 mg/mL), NADPH regeneration system, and LC-MS/MS to track parent compound depletion over time .
- Metabolite ID : Perform MS/MS fragmentation to identify hydroxylation or demethylation products .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess potential drug-drug interaction risks .
Advanced: What experimental approaches can elucidate the role of the fluorine substituent in modulating biological activity?
Answer:
- Isosteric analogs : Synthesize and compare activity of non-fluorinated and chloro-substituted analogs .
- ¹⁹F NMR : Monitor fluorine’s electronic environment in enzyme-bound vs. free states to assess binding-induced changes .
- DFT calculations : Compute electrostatic potential maps to quantify fluorine’s impact on ligand-target interactions .
Basic: Which in vitro assays are most suitable for preliminary evaluation of anticancer activity?
Answer:
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to confirm mechanism of cell death .
- Migration inhibition : Scratch/wound-healing assays to assess anti-metastatic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
